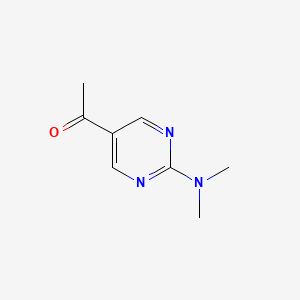

1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone

Description

1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone is a pyrimidine derivative featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and an acetyl group (-COCH₃) at the 5-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and optoelectronic materials .

Properties

CAS No. |

265107-46-8 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]ethanone |

InChI |

InChI=1S/C8H11N3O/c1-6(12)7-4-9-8(10-5-7)11(2)3/h4-5H,1-3H3 |

InChI Key |

GRJYPJAIITXYGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone typically involves the reaction of 2-chloro-5-dimethylaminopyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

Oxidation: N-oxides of the pyrimidine ring.

Reduction: 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethanone group can act as a reactive site for further chemical modifications. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone are compared below with analogous pyrimidine-based compounds, focusing on substituent effects, synthesis methods, and biological relevance.

Substituent Variations and Physicochemical Properties

*Calculated based on molecular formula.

Key Structural and Functional Differences

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) increases nucleophilicity at the pyrimidine ring, whereas methylthio or thione groups (electron-withdrawing) enhance electrophilic character .

- Solubility and Lipophilicity : Piperidine or phenyl substituents improve solubility in polar solvents, while methylthio groups increase lipophilicity, affecting bioavailability .

- Biological Targets: Thione-containing dihydropyrimidinones target microbial enzymes, while halogenated analogs are leveraged in kinase inhibition .

Biological Activity

1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone is a pyrimidine-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound suggests various interactions with biological targets, which can be explored through structure-activity relationship (SAR) analyses and molecular docking studies.

Chemical Structure and Properties

The chemical formula for 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone is . Its structural characteristics include a pyrimidine ring substituted with a dimethylamino group and an ethanone moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone exhibit a range of biological activities:

- Anticancer Activity : Several studies have reported that pyrimidine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : The sulfonamide structure present in related compounds indicates a potential for antibacterial activity. Studies have demonstrated that certain pyrimidine derivatives exhibit activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine-based compounds highlights the importance of specific substituents on the pyrimidine ring that enhance biological activity. For example:

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| 1 | Dimethylamino | Anticancer | |

| 2 | Sulfonamide | Antibacterial | |

| 3 | Piperazine | CDK9 Inhibition |

These findings suggest that modifications to the pyrimidine core can significantly impact the potency and selectivity of these compounds against specific biological targets.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrimidine derivatives revealed that compounds with a dimethylamino substitution exhibited enhanced cytotoxicity against breast cancer cell lines. The lead compound showed an IC50 value in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrimidine derivatives were tested for their antibacterial efficacy against several strains of bacteria. The results indicated that certain derivatives had excellent activity against Staphylococcus aureus, with MIC values demonstrating effectiveness comparable to standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone to various biological targets:

- Carbonic Anhydrase IX : Docking simulations suggest that this compound may effectively interact with the active site of carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The predicted binding involves key hydrogen bonds and hydrophobic interactions, enhancing its inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.